![molecular formula C11H11NO2S B3000948 N-(2-(furan-3-yl)ethyl)thiophene-2-carboxamide CAS No. 1428359-61-8](/img/structure/B3000948.png)
N-(2-(furan-3-yl)ethyl)thiophene-2-carboxamide
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Overview
Description
Thiophene and furan derivatives are important classes of heterocyclic organic compounds . They have a wide range of biological and medicinal activities such as neuroprotective, antioxidant, anticancer, antifungal, antitumor, antibacterial, antitubercular, analgesic, and more . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heterocycle that contains one sulfur as a heteroatom with the formula C4H4S . Furan is also a five-membered heterocycle, but it contains an oxygen atom instead .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Medicinal Chemistry
Furan and thiophene derivatives are known to possess a wide range of biological activities. They have been explored for their potential as anticancer agents , antibacterial agents , and anti-atherosclerotic agents . For example, 2-butylthiophene is used as a raw material in the synthesis of anticancer agents .
Antiviral Applications
Some furan derivatives have shown micromolar potency against viruses such as the H5N1 virus. This suggests that “N-(2-(furan-3-yl)ethyl)thiophene-2-carboxamide” could potentially be explored for its antiviral properties .
Antibacterial Activity
Thiophene derivatives have been studied for their inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria . This indicates a potential application in developing new antibacterial drugs.
Insecticide Development
Thiophene compounds also act as metal complexing agents and have been used in the development of insecticides . This could be another area of application for the compound.
Material Science
Thiophene-based analogs play a vital role for chemists to improve advanced compounds with a variety of effects, which could include applications in material science .
Synthetic Chemistry
The compound could be used as an intermediate in synthetic chemistry for the formation of more complex molecules through reactions such as thiol-ene reactions and Knoevenagel condensations .
Future Directions
properties
IUPAC Name |
N-[2-(furan-3-yl)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c13-11(10-2-1-7-15-10)12-5-3-9-4-6-14-8-9/h1-2,4,6-8H,3,5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUUVHRWTGBJHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCCC2=COC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(furan-3-yl)ethyl)thiophene-2-carboxamide |
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